Boc-Asp(OcHx)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-aspartic acid beta-cyclohexyl ester, is a protected amino acid derivative commonly used in peptide synthesis [, ]. The "Boc" group serves as a protecting group for the amino group, preventing it from reacting with other amino acids during peptide chain formation. The "OcHx" group protects the carboxylic acid side chain, allowing for selective coupling with other protected amino acids. Once the peptide sequence is complete, both protecting groups can be removed under specific conditions to reveal the free amino acid and carboxylic acid functionalities, enabling the final peptide to fold into its desired conformation [].
Boc-Asp(OcHx)-OH can be utilized in chemical biology studies to investigate protein-protein interactions and enzyme activity. By incorporating this protected amino acid into a peptide sequence that interacts with a specific protein or enzyme, researchers can study the binding affinity and catalytic activity of the target molecule []. The protecting groups ensure that the modified peptide retains its desired functionality while allowing for controlled manipulation of its chemical properties.
Boc-Asp(OcHx)-OH may play a role in the development of novel therapeutic agents. Researchers can use this protected amino acid to synthesize peptide-based drugs with specific biological activities. The protecting groups facilitate the controlled assembly of complex peptide structures, while the presence of aspartic acid, an acidic amino acid, can contribute to the drug's solubility and interaction with biological targets [].
Boc-Asp(OcHx)-OH, also known as Boc-aspartic acid (OcHx), is a derivative of aspartic acid that features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a cyclohexyl ester protecting group on the side chain. This compound is characterized by the molecular formula C₁₅H₂₅NO₆ and is utilized primarily in peptide synthesis, particularly in solid-phase peptide synthesis. The Boc group serves to protect the amino functionality during various
Boc-Asp(OcHx)-OH itself does not have a known mechanism of action as it is a building block for other molecules.
The synthesis of Boc-Asp(OcHx)-OH typically involves several steps:
Boc-Asp(OcHx)-OH is predominantly used in:
Interaction studies involving Boc-Asp(OcHx)-OH typically focus on its role within larger peptide constructs. These studies assess how the introduction of this protected form of aspartic acid affects the stability, folding, and biological activity of peptides. The cyclohexyl ester group's ability to prevent undesired cyclization allows researchers to investigate more complex interactions without the interference that might arise from side products .
Boc-Asp(OcHx)-OH can be compared with several similar compounds, notably other derivatives of aspartic acid that also feature protective groups:
Compound Name | Protective Groups | Unique Features |
---|---|---|
Boc-Asp(OBzl)-OH | Benzyloxycarbonyl | More susceptible to side reactions like cyclization |
Boc-Glu(OcHx)-OH | Cyclohexyl ester | Similar protective strategy for glutamic acid |
Fmoc-Asp(OMpe)-OH | Methylpentyl ester | Reduces aspartimide formation more effectively |
Boc-Glu(OBzl)-OH | Benzyloxycarbonyl | Similar properties but applied to glutamic acid |
Boc-Asp(OcHx)-OH stands out due to its effectiveness in preventing unwanted side reactions during peptide synthesis while maintaining stability throughout various chemical processes .
Protected aspartic acid derivatives are indispensable in SPPS due to the susceptibility of aspartyl residues to side reactions. The β-carboxyl group of aspartic acid is prone to intramolecular cyclization, forming aspartimides—a five-membered cyclic intermediate that leads to β-peptide by-products and epimerization. Boc-Asp(OcHx)-OH mitigates this by sterically shielding the β-carboxyl group with a cyclohexyl ester, enabling precise control over peptide chain elongation.
The development of aspartate protecting groups traces back to the 1930s with Max Bergmann and Leonidas Zervas’ introduction of the benzyloxycarbonyl (Cbz) group. However, Cbz required harsh hydrogenolysis for removal. The advent of Boc chemistry in the 1960s, using di-tert-butyl dicarbonate (Boc anhydride), revolutionized SPPS by offering acid-labile protection compatible with iterative synthesis. Cyclohexyl esters, introduced later, addressed limitations of tert-butyl (OtBu) and 1-adamantyl (OAd) esters in suppressing base-catalyzed aspartimide formation.
The cyclohexyl ester’s bulky, flexible structure creates steric hindrance that impedes nucleophilic attack on the β-carboxyl group. Comparative studies show Boc-Asp(OcHx)-OH reduces aspartimide formation to <5% in Asp-Gly sequences under standard piperidine deprotection conditions, outperforming OtBu (58%) and OAd (81%). This makes it indispensable for synthesizing aspartimide-prone peptides like teduglutide.
The industry standard route couples tert-butoxycarbonyl-L-aspartic acid with cyclohexanol under carbodiimide activation in an aprotic solvent (Scheme 1):
Table 1 Representative bench-scale results
Solvent | Temperature profile | Conversion after 4 h | Isolated yield | Aspartimide (%) | Reference |
---|---|---|---|---|---|
Dichloromethane | 0 °C → 20 °C | 98% | 91% | <0.5% [2] | [2] |
N,N-Dimethylformamide | 0 °C → 25 °C | 96% | 88% | 0.7% [5] | [5] |
Tetrahydrofuran | 20 °C | 85% | 72% | 1.4% [6] | [6] |
Kinetic calorimetry shows the rate-determining step is formation of the O-acylisourea between the carboxylate and the doubly protonated carbodiimide; the subsequent transfer to 1-hydroxybenzotriazole determines product selectivity [5].
Key optimisation findings:
Table 2 Principal scale-up hurdles and mitigation strategies
Challenge | Underlying cause | Typical impact | Proven solution | Source |
---|---|---|---|---|
Aspartimide formation during work-up | Base-promoted cyclisation of the β-ester | Up to 15% impurities in benzyl-protected analogues | β-Cyclohexyl ester suppresses to <2% even after 24 h in diisopropylethylamine [2] | [2] |
Removal of urea by-product | Low solubility of dicyclohexylurea at <10 °C | Filtration bottleneck at >5 kg scale | Switch to water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or add 5% acetone to keep urea in solution [5] | [5] |
Hydroxybenzotriazole residuals (explosive risk) | Stoichiometric use in early procedures | Regulatory rejection | Catalytic loadings; final 2% sodium bicarbonate wash removes residual hydroxybenzotriazole below 100 ppm [7] | [7] |
Hydrogen fluoride cleavage of peptide resin | Cyclohexyl ester must survive trifluoroacetic acid yet be removable | HF handling, corrosion | Cyclohexyl ester stable in 50% trifluoroacetic acid; quantitative cleavage in anhydrous hydrogen fluoride at 0 °C, minimising HF residence time [1] | [1] |
Process intensification has produced 5 kg lots with 88 – 92% chromatographic purity and overall 78% step yield, consistent with the 26% full-chain yield achieved in the forty-residue transforming growth factor-α synthesis using the same protecting group [10].
Crude reaction mixtures typically contain urea, excess alcohol, and trace aspartimide. The workflows below deliver material meeting ≥98% HPLC purity required for peptide-grade building blocks [11].
Table 3 Purification performance metrics
Method | Throughput (kg day⁻¹) | Purity after step | Typical recovery | Reference |
---|---|---|---|---|
Silica flash | 2.5 | 96% | 85% | [6] |
Recrystallisation | 8 | 98% | 90% | [12] |
Preparative C18 RP-HPLC | 1 | 99% | 92% | [10] |
Research highlights